molecular formula C6H6N4 B8770990 2-Amino-2-(pyrimidin-5-yl)acetonitrile CAS No. 287472-25-7

2-Amino-2-(pyrimidin-5-yl)acetonitrile

Cat. No. B8770990
M. Wt: 134.14 g/mol
InChI Key: YGRHTKCWNUWRLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05403845

Procedure details

Amino (pyrimidin-5-yl)acetonitrile (1.1 g, 8.2 mmol) is hydrolyzed by refluxing in a small volume of dilute HCl for 1 hour. The pH is raised to 10 by addition of saturated sodium carbonate and the mixture then extracted with chloroform. Evaporation of the chloroform and chromatography (silica, chloroform/methanol) gives product as a yellow solid 950 mg (81%) ms m/z=142.
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
81%

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:5]1[CH:6]=[N:7][CH:8]=[N:9][CH:10]=1)[C:3]#[N:4].Cl.C(=O)([O-])[O-:13].[Na+].[Na+]>>[NH2:1][CH:2]([C:5]1[CH:6]=[N:7][CH:8]=[N:9][CH:10]=1)[C:3]([NH2:4])=[O:13] |f:2.3.4|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
NC(C#N)C=1C=NC=NC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture then extracted with chloroform
CUSTOM
Type
CUSTOM
Details
Evaporation of the chloroform and chromatography (silica, chloroform/methanol)

Outcomes

Product
Name
Type
product
Smiles
NC(C(=O)N)C=1C=NC=NC1
Measurements
Type Value Analysis
AMOUNT: MASS 950 mg
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.